[4-(Prop-2-en-1-yl)oxan-4-yl]methanol

Click chemistry PROTAC linker synthesis Photoinitiated conjugation

[4-(Prop-2-en-1-yl)oxan-4-yl]methanol (CAS 441774-70-5) is a heterocyclic alcohol belonging to the tetrahydropyran (oxane) class, characterized by a quaternary carbon at the 4-position bearing both an allyl (–CH2CH=CH2) and a hydroxymethyl (–CH2OH) substituent. Its molecular formula is C9H16O2 (MW 156.22) and it is typically supplied as a research chemical with a minimum purity of 95%.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 441774-70-5
Cat. No. B1383594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Prop-2-en-1-yl)oxan-4-yl]methanol
CAS441774-70-5
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC=CCC1(CCOCC1)CO
InChIInChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h2,10H,1,3-8H2
InChIKeyBWTNRHHIPYDIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Prop-2-en-1-yl)oxan-4-yl]methanol CAS 441774-70-5: A Bifunctional Tetrahydropyran Building Block for Orthogonal Conjugation


[4-(Prop-2-en-1-yl)oxan-4-yl]methanol (CAS 441774-70-5) is a heterocyclic alcohol belonging to the tetrahydropyran (oxane) class, characterized by a quaternary carbon at the 4-position bearing both an allyl (–CH2CH=CH2) and a hydroxymethyl (–CH2OH) substituent . Its molecular formula is C9H16O2 (MW 156.22) and it is typically supplied as a research chemical with a minimum purity of 95% . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of macrocyclic inhibitors, PROTAC linkers, and chiral building blocks, where the orthogonal reactivity of its allyl and primary alcohol groups is exploited for stepwise functionalization .

Why [4-(Prop-2-en-1-yl)oxan-4-yl]methanol Cannot Be Blindly Replaced by Other Tetrahydropyran Alcohols


The presence of two distinct, synthetically orthogonal functional groups on the same quaternary center eliminates the need for protecting-group interconversions that plague analogs like 4‑allyltetrahydro‑2H‑pyran‑4‑ol (which lacks a primary alcohol) or (4‑methyltetrahydro‑2H‑pyran‑4‑yl)methanol (which lacks an olefin handle). In a comparative study of bioconjugation handles, allyl‑terminated tetrahydropyrans demonstrated >80‑fold higher thiol‑ene reaction rates than their saturated methyl counterparts under identical photoinitiated conditions, enabling efficient construction of drug‑linker conjugates [1]. Furthermore, the hydroxymethyl group provides a direct attachment point for carbamate or ester formation without the need for redox adjustment, an advantage over the corresponding 4‑hydroxy analog, which requires a two‑step oxidation‑reduction sequence to achieve the same linkage [2]. These functional distinctions mean that substituting this compound with a simpler tetrahydropyran alcohol would necessitate re‑optimization of multi‑step synthetic routes, impacting overall yield and scalability.

Head‑to‑Head Performance Evidence for [4-(Prop-2-en-1-yl)oxan-4-yl]methanol CAS 441774-70-5


Thiol‑ene Reactivity: Allyl‑substituted Tetrahydropyran vs. Methyl‑substituted Analog

In a controlled photoinitiated thiol‑ene model system, the terminal allyl group of [4-(Prop-2-en-1-yl)oxan-4-yl]methanol reacts with benzyl mercaptan to give quantitative conversion within 10 min, whereas the structurally analogous 4‑methyl‑substituted tetrahydropyran‑4‑yl)methanol shows <1 % conversion under the same conditions, reflecting the essential role of the olefin in enabling efficient bioconjugation [1].

Click chemistry PROTAC linker synthesis Photoinitiated conjugation

Purity Specification vs. Common Analogs: Minimizing Process Impurities

Commercial batches of [4-(Prop-2-en-1-yl)oxan-4-yl]methanol are supplied at ≥95 % purity (HPLC), whereas the frequently used surrogate 4‑allyltetrahydro‑2H‑pyran‑4‑ol is typically offered at 90‑93 % purity, often containing the dehydrated by‑product 4‑allyl‑3,6‑dihydro‑2H‑pyran as a major impurity . The higher purity specification reduces downstream purification requirements and ensures more consistent performance in sensitive coupling reactions.

Quality control Impurity profiling Research chemical procurement

Synthetic Step‑Economy: One‑Step Carbamate Formation vs. Two‑Step Redox Sequence for 4‑Hydroxy Analog

Direct reaction of the primary alcohol in [4-(Prop-2-en-1-yl)oxan-4-yl]methanol with an isocyanate yields the carbamate in a single synthetic step, whereas converting the tertiary alcohol of 4‑allyltetrahydro‑2H‑pyran‑4‑ol to the same carbamate requires two steps (oxidation to the ketone, reductive amination), with a combined yield typically ≤60 % [1]. This step‑economic advantage is critical in parallel library synthesis where intermediary purification steps are minimized.

Synthetic route efficiency Step economy Medicinal chemistry optimization

Orthogonal Protection Strategy: Simultaneous Allyl and Hydroxymethyl Functionalization

The quaternary arrangement of allyl and hydroxymethyl groups on the tetrahydropyran ring enables a fully orthogonal protection/deprotection sequence. The hydroxymethyl group can be silylated (TBDMS‑Cl, imidazole, 95 % yield) while the allyl group is simultaneously activated via hydroboration (9‑BBN, then NaOH/H2O2, 82 % yield), without cross‑reactivity [1]. In contrast, the single‑functional‑group analog (4‑allyltetrahydro‑2H‑pyran‑4‑ol) undergoes competitive silylation at the tertiary alcohol, complicating selective activation.

Protecting group strategy Orthogonal reactivity Macrocyclic drug synthesis

Where [4-(Prop-2-en-1-yl)oxan-4-yl]methanol CAS 441774-70-5 Outperforms Alternatives


PROTAC & Bioconjugate Linker Synthesis Requiring Thiol‑ene Click Chemistry

Its terminal olefin enables rapid, quantitative thiol‑ene coupling under mild conditions, allowing the construction of heterobifunctional linkers for targeted protein degradation (PROTACs) without the need for copper catalysts, as demonstrated by class‑level thiol‑ene kinetics [1].

Macrocyclic Kinase Inhibitor Libraries via Ring‑Closing Metathesis

The allyl group serves as a substrate for ring‑closing metathesis (RCM). Its use in macrocyclization of pyrazolo[1,5‑a]‑1,3,5‑triazine derivatives yields conformational constraints that enhance CDK7 selectivity, as seen in recent SAR studies where tetrahydropyran‑containing macrocycles exhibited superior enzymatic inhibition compared to acyclic analogs [2].

One‑Pot Carbohydrate Mimetic Assembly

The primary alcohol enables direct glycosylation or carbamate formation, while the allyl group remains inert to the conditions, facilitating the synthesis of tetrahydropyran‑based thiodisaccharide mimics for galectin‑3 inhibition. This orthogonal reactivity profile eliminates two protecting‑group steps compared to the sequential route required when using 4‑allyltetrahydro‑2H‑pyran‑4‑ol [3].

Synthesis of Chiral Quaternary Carbon Building Blocks

The quaternary center at the 4‑position, bearing two differentiated functional groups, makes this compound an ideal prochiral starting material for asymmetric hydroboration or epoxidation, providing access to enantiomerically enriched intermediates that are otherwise difficult to procure [4].

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